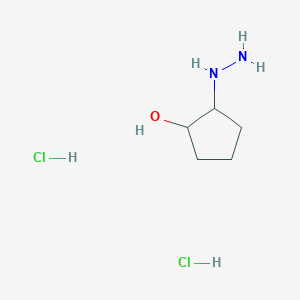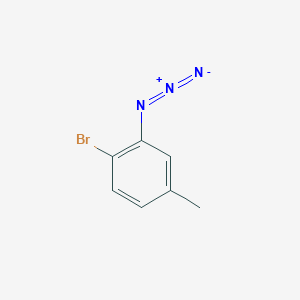![molecular formula C15H17NO3 B12312923 1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
1-Methylspiro[azepane-4,2'-chromane]-4',7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione is a unique spiro compound characterized by its distinctive structure, which includes a spiro linkage between an azepane ring and a chromane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione typically involves the condensation and cyclization of appropriate precursors. One common method involves the reaction of a chromanone derivative with an azepane derivative under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst concentration, is crucial for achieving high throughput and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities, have been studied.
Mécanisme D'action
The mechanism of action of 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with an indoline and piperidine moiety instead of azepane and chromane.
6-Methylspiro[chromane-2,4’-piperidine]: Another spiro compound with a chromane moiety, but with a piperidine ring instead of azepane.
7-Methylspiro[chromene-2,4’-piperidine]: Similar to the above compounds but with a chromene ring.
Uniqueness: 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione is unique due to its specific combination of azepane and chromane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1'-methylspiro[3H-chromene-2,5'-azepane]-2',4-dione |
InChI |
InChI=1S/C15H17NO3/c1-16-9-8-15(7-6-14(16)18)10-12(17)11-4-2-3-5-13(11)19-15/h2-5H,6-10H2,1H3 |
Clé InChI |
FXYLMPYITSJUSD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CCC1=O)CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)



![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)



![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

